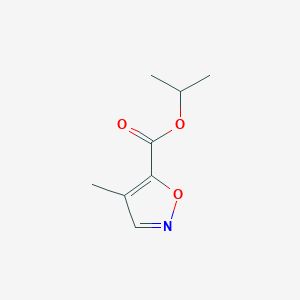

Isopropyl 4-methylisoxazole-5-carboxylate

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

propan-2-yl 4-methyl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-5(2)11-8(10)7-6(3)4-9-12-7/h4-5H,1-3H3 |

InChI Key |

YDZFZCYPORETGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Regioselective Synthesis of Isopropyl 4 Methylisoxazole 5 Carboxylate

Classical Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

The foundational methods for constructing the isoxazole ring have long been established in the canon of heterocyclic chemistry. These reactions typically involve the formation of the key N-O bond and subsequent cyclization to yield the aromatic core.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes/Alkynes

The most widely utilized and versatile method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. rsc.orgnih.gov When an alkyne is used as the dipolarophile, the reaction directly yields an isoxazole. The reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole.

The mechanism is generally considered a concerted, pericyclic process, which accounts for its high stereospecificity. rsc.org A key challenge in these syntheses is the stability of nitrile oxides, which are prone to dimerization. Consequently, they are almost always generated in situ from various precursors. Common methods for generating nitrile oxides include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides. nih.gov

For the synthesis of a substituted ester like Isopropyl 4-methylisoxazole-5-carboxylate, this would involve the reaction between a specifically substituted alkyne and a nitrile oxide. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as predicted by frontier molecular orbital (FMO) theory. wikipedia.org

Table 1: Common In Situ Generation Methods for Nitrile Oxides

| Precursor | Reagent/Conditions | Description |

|---|---|---|

| Aldoximes | Oxidants (e.g., bleach, N-Chlorosuccinimide) | Oxidation of aldoximes provides a direct route to nitrile oxides for immediate cycloaddition. acs.org |

| Hydroximoyl Chlorides | Base (e.g., Triethylamine) | Dehydrochlorination is a classic and reliable method for generating the nitrile oxide dipole. nih.gov |

Condensation Reactions Involving Hydroxylamine (B1172632) Derivatives

Another fundamental approach to the isoxazole ring is the condensation of hydroxylamine or its derivatives with a 1,3-dicarbonyl compound or a suitable equivalent. youtube.com This method is particularly effective for creating specific substitution patterns on the isoxazole ring. The reaction proceeds through initial nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl groups to form an oxime, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. youtube.comijert.org

The regiochemical outcome of the cyclization depends on which carbonyl group undergoes the initial condensation and which participates in the ring-closing step. This can often be controlled by the reaction conditions or the nature of the substituents on the 1,3-dicarbonyl substrate. youtube.com

A highly relevant example is the synthesis of ethyl 5-methylisoxazole-4-carboxylate, an ester closely related to the title compound. This synthesis is achieved by reacting ethyl ethoxymethyleneacetoacetate with hydroxylamine. google.comresearchgate.net The ethoxymethylene group acts as a masked aldehyde, providing the necessary three-carbon backbone to react with hydroxylamine, leading to the desired isoxazole ester with high regioselectivity and in good yield. google.comgoogle.com This approach avoids the formation of positional isomers, a common issue in other isoxazole syntheses. orgsyn.orggoogle.com

Contemporary Synthetic Approaches for Isoxazole Ester Scaffolds

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. Recent advances in catalysis and process technology have been successfully applied to the synthesis of isoxazole esters.

Transition Metal-Catalyzed Syntheses of Isoxazoles

Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic systems, including isoxazoles. rsc.org Catalysts based on copper, palladium, gold, and other metals can facilitate novel cyclization pathways or enhance the efficiency and selectivity of classical reactions. nih.govrsc.org

Copper(I) catalysis is particularly prominent in the context of the 1,3-dipolar cycloaddition. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has a parallel in isoxazole synthesis, where copper(I) salts catalyze the reaction of terminal alkynes with in situ generated nitrile oxides. organic-chemistry.org This method often provides high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles under mild conditions. nih.govorganic-chemistry.org Other metals have been employed in different strategies; for instance, gold and palladium catalysts can promote the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. organic-chemistry.orgacs.org

Table 2: Examples of Transition Metal-Catalyzed Isoxazole Syntheses

| Metal Catalyst | Reaction Type | Description |

|---|---|---|

| Copper (Cu) | [3+2] Cycloaddition | Catalyzes the highly regioselective reaction of terminal alkynes and nitrile oxides, often in a one-pot procedure. organic-chemistry.org |

| Gold (Au) | Cycloisomerization | AuCl₃ catalyzes the cyclization of α,β-acetylenic oximes to produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org |

Green Chemistry Principles in Isoxazole Ester Production

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of isoxazoles. These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. nih.govrsc.org

Key green strategies reported for isoxazole synthesis include:

Aqueous Media: Using water as a solvent is not only environmentally benign but can also promote and accelerate certain reactions for isoxazole formation. nih.govmdpi.com

Solvent-Free Conditions: Mechanochemistry, such as ball-milling, allows for 1,3-dipolar cycloadditions to be performed in the absence of a solvent, leading to reduced waste and often shorter reaction times. nih.gov

Ultrasonic Irradiation: The use of ultrasound has been shown to be an effective method for promoting the synthesis of isoxazole derivatives, often leading to higher yields and faster reactions compared to conventional heating. nih.govnih.govmdpi.com

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some metal catalysts, metal-free alternatives are being developed. For example, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the condensation of nitro compounds with alkynes. nih.govnih.gov

Flow Chemistry and Continuous Reactor Methodologies for Scalable Synthesis

For the large-scale and safe production of chemical intermediates, flow chemistry offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, enhance heat transfer, and allow for the safe handling of hazardous reagents and unstable intermediates. nih.govyoutube.com

The synthesis of isoxazoles has been successfully translated to continuous flow systems. acs.org This is particularly valuable for reactions involving potentially explosive intermediates, such as organic azides, which can be generated and consumed in situ within the flow reactor, minimizing risk. acs.orgrsc.org Flow chemistry also facilitates rapid reaction optimization and straightforward scalability, making it an attractive platform for the industrial production of isoxazole-based active pharmaceutical ingredients. nih.govnih.gov The integration of multiple reaction steps into a single, continuous "telescoped" process further enhances efficiency, delivering complex molecules in a streamlined and scalable manner. youtube.com

Esterification and Post-Cyclization Functionalization Strategies for this compound

The synthesis of this compound can be efficiently achieved through several synthetic routes, primarily involving the esterification of 4-methylisoxazole-5-carboxylic acid or the transesterification of a more readily available ester derivative. Subsequent functionalization of the isoxazole ring can then be performed to introduce further structural diversity.

Direct Esterification Techniques with Isopropanol (B130326)

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-methylisoxazole-5-carboxylic acid with isopropanol. google.comnumberanalytics.commasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process, and to drive the reaction towards the formation of the desired ester, an excess of the alcohol (isopropanol) is typically used, often serving as the solvent. google.commasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). google.commasterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the target ester. masterorganicchemistry.comyoutube.comyoutube.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to shift the equilibrium towards the product side. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification of 4-methylisoxazole-5-carboxylic acid

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ (conc.) | Isopropanol (excess) | Reflux | 4-8 | 85-95 |

| p-TsOH | Isopropanol (excess) | Reflux | 6-12 | 80-90 |

| HCl (gas) | Isopropanol (excess) | Room Temp to Reflux | 12-24 | 75-85 |

Note: The data in this table are representative examples based on general Fischer esterification procedures and may vary depending on the specific reaction scale and conditions.

Transesterification Reactions for Alkyl Group Exchange

In acid-catalyzed transesterification, the mechanism is analogous to the Fischer esterification, involving protonation of the carbonyl oxygen and subsequent nucleophilic attack by isopropanol. masterorganicchemistry.com To drive the equilibrium towards the isopropyl ester, a large excess of isopropanol is used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification typically employs an alkoxide base, such as sodium isopropoxide, in isopropanol. masterorganicchemistry.com The isopropoxide anion is a potent nucleophile that attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. Elimination of the original alkoxide (e.g., methoxide (B1231860) or ethoxide) yields the desired isopropyl ester. This process is also an equilibrium, and using isopropanol as the solvent favors the formation of the product. A patent for a related compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid ethyl ester, describes its transesterification to the methyl ester using lithium methoxide or sodium methoxide in methanol. google.com

Table 2: Representative Conditions for Transesterification to this compound

| Starting Ester | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4-methylisoxazole-5-carboxylate | H₂SO₄ | Isopropanol | Reflux | 6-10 | 80-90 |

| Ethyl 4-methylisoxazole-5-carboxylate | Sodium Isopropoxide | Isopropanol | Reflux | 2-4 | 85-95 |

| Methyl 4-methylisoxazole-5-carboxylate | Titanium(IV) isopropoxide | Isopropanol | Reflux | 8-16 | 75-85 |

Note: The data in this table are representative examples based on general transesterification procedures and may vary depending on the specific reaction scale and conditions.

Regioselective Functionalization at the Isoxazole Ring

The isoxazole ring of this compound is amenable to further functionalization, which can be directed to specific positions on the ring. The C3 position and the 4-methyl group are primary sites for modification.

Studies on related isoxazole systems have demonstrated that the methyl group at the C4 position can be regioselectively deprotonated using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (nBuLi). rsc.orgumt.edu This generates a carbanion that can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. For instance, deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs specifically at the C2-methyl group, and similar reactivity is observed for the corresponding oxazole. rsc.org By analogy, the 4-methyl group of this compound is expected to be the most acidic C-H bond on the ring system, aside from the ester, and thus the primary site of lithiation.

Direct C-H functionalization at the C3 position of the isoxazole ring is another important strategy. This can be achieved through transition metal-catalyzed cross-coupling reactions. rsc.org For example, palladium-catalyzed direct arylation has been used for the C5-arylation of 3,4-disubstituted isoxazoles. While direct C3 functionalization of the title compound is less documented, related studies on other isoxazoles suggest this as a feasible approach for introducing aryl or other substituents at this position.

Table 3: Representative Reactions for Regioselective Functionalization

| Position | Reagents | Electrophile | Product |

| 4-CH₂ | 1. LDA, THF, -78 °C | 2. CH₃I | Isopropyl 4-ethylisoxazole-5-carboxylate |

| 4-CH₂ | 1. nBuLi, THF, -78 °C | 2. PhCHO | Isopropyl 4-(1-hydroxy-1-phenylethyl)isoxazole-5-carboxylate |

| C3 | Pd(OAc)₂, P(o-tol)₃, Ar-Br | - | Isopropyl 3-aryl-4-methylisoxazole-5-carboxylate |

Note: The reactions in this table are based on established methodologies for the functionalization of isoxazoles and represent plausible transformations for this compound.

Applications of Isopropyl 4 Methylisoxazole 5 Carboxylate in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The isoxazole (B147169) ring system is a prominent feature in many biologically active compounds and serves as a valuable intermediate in the synthesis of complex molecules. Isopropyl 4-methylisoxazole-5-carboxylate, with its reactive sites, is a useful precursor in various organic transformations.

Precursor for Complex Heterocyclic Systems

The isoxazole moiety within this compound can be chemically transformed to yield more complex heterocyclic structures. The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, including reductive or catalytic hydrogenation, which can lead to the formation of γ-amino alcohols, β-hydroxy ketones, or enaminones. These intermediates can then be cyclized to form a variety of other heterocyclic systems, such as pyrroles, pyridines, and pyrimidines.

For instance, the isoxazole ring can be considered a masked form of a 1,3-dicarbonyl system. Reductive cleavage of the ring can unmask these functionalities, which can then participate in intramolecular condensation reactions to form new rings. This strategy has been employed in the synthesis of various fused heterocyclic systems. rsc.orgclockss.org While specific examples detailing the use of this compound are not extensively documented, the general reactivity of the isoxazole core suggests its potential in this area.

A general representation of this transformation is shown below:

Table 1: General Transformation of Isoxazole Ring

| Starting Material | Reagents and Conditions | Key Intermediate | Final Heterocyclic System |

|---|

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isoxazole derivatives, in general, have been utilized in MCRs. researchgate.net The ester and methyl groups of this compound offer points for functionalization, potentially allowing its participation in well-known MCRs like the Ugi or Passerini reactions, although specific literature examples for this exact compound are scarce. nih.govresearchgate.netnih.gov

The general principle involves the reaction of an isocyanide, a carbonyl compound, an amine, and a carboxylic acid in the Ugi reaction, or an isocyanide, a carbonyl compound, and a carboxylic acid in the Passerini reaction. The functional groups on this compound could be modified to fit into these reaction schemes, making it a potential building block for the diversity-oriented synthesis of complex molecular scaffolds.

Applications in Ligand Design and Coordination Chemistry (non-biological)

The nitrogen and oxygen atoms within the isoxazole ring of this compound present potential coordination sites for metal ions. This has led to explorations of isoxazole derivatives in the field of coordination chemistry.

Chelation Properties and Metal Complex Formation

The isoxazole ring, being a five-membered heterocycle with two heteroatoms, can act as a ligand for various transition metals. The nitrogen atom, with its lone pair of electrons, is a primary coordination site. The adjacent oxygen atom can also participate in chelation, forming a stable five-membered ring with a metal center. The ester group on this compound provides an additional potential coordination site, allowing for the formation of bidentate or even tridentate ligands upon further functionalization.

While specific studies on the chelation properties of this compound are not widely reported, the broader class of isoxazole-containing ligands has been shown to form stable complexes with a variety of metals, including copper, nickel, and palladium. researchgate.net The electronic properties of these complexes can be tuned by modifying the substituents on the isoxazole ring.

Catalytic Applications in Organic Transformations

Transition metal complexes bearing isoxazole-based ligands have been investigated for their catalytic activity in various organic transformations. researchgate.net These complexes can serve as catalysts in cross-coupling reactions, oxidations, and reductions. The isoxazole ligand can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.

For instance, palladium complexes with isoxazole-phosphine ligands have been used in Suzuki and Heck cross-coupling reactions. researchgate.net Although direct catalytic applications of this compound complexes have not been detailed in the available literature, the potential exists to develop novel catalysts based on this scaffold. The ability to functionalize both the isoxazole ring and the ester group allows for the synthesis of a library of ligands with tunable properties.

Table 2: Potential Catalytic Applications of Isoxazole-Metal Complexes

| Reaction Type | Metal Center | Role of Isoxazole Ligand |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | Stabilizes the active catalytic species, influences selectivity. |

| Oxidation | Cu, Fe | Modulates the redox potential of the metal center. |

Potential in Materials Science and Polymer Chemistry

The rigid, planar structure of the isoxazole ring, combined with the functional handles present in this compound, suggests its potential utility in the development of new materials and polymers.

The incorporation of heterocyclic units into polymer backbones can impart unique thermal, electronic, and optical properties. While there is a lack of specific research on the use of this compound in polymer chemistry, the general principles of polymer synthesis suggest several possibilities.

The ester group could be hydrolyzed to a carboxylic acid, which could then be used as a monomer in condensation polymerizations to form polyesters or polyamides. Alternatively, the methyl group could be functionalized to introduce a polymerizable group, such as a vinyl or an acetylene moiety, allowing for its participation in addition polymerization.

The resulting polymers containing the isoxazole unit could exhibit enhanced thermal stability or specific photophysical properties. However, without experimental data, these applications remain speculative.

Monomer in the Synthesis of Functional Polymers

The isoxazole moiety has been incorporated into various polymer structures to impart specific functionalities. Although direct polymerization of this compound is not widely documented, related isoxazole-containing molecules serve as monomers in the synthesis of specialized polymers.

For instance, isoxazole-based amino acids have been developed for the solid-phase synthesis of peptides and peptidomimetics. acs.orgnih.gov These unnatural amino acids introduce the rigid and polar isoxazole scaffold into peptide chains, influencing their conformation and biological activity. Another area of application is in the creation of thermally resistant polymers; isoxazole derivatives have been investigated for their potential to create advanced materials with enhanced thermal and chemical stability. chemimpex.com For example, polymaleimide derivatives incorporating the sulfamethoxazole unit, which contains an isoxazole ring, have been synthesized and shown to possess very good thermal stability. ekb.eg

Table 1: Examples of Isoxazole-Based Monomers in Polymer Science

| Monomer Type | Polymer Type | Key Feature |

|---|---|---|

| Isoxazole-based amino acids | Peptidomimetics | Introduces rigid scaffold to influence conformation acs.orgnih.gov |

| Maleimide-sulfamethoxazole | Polymaleimide | High thermal resistance ekb.eg |

Component in the Design of Advanced Materials

The isoxazole ring is a key component in a variety of advanced materials due to its distinctive electronic and geometric characteristics. ingentaconnect.com

Photochromic Materials Photochromic compounds exhibit a reversible change in color upon exposure to light. The isoxazole moiety has been successfully incorporated into diarylethene-based photochromic molecules. scientific.netresearchgate.net In these systems, the isoxazole ring plays a crucial role in the photochromic reaction process. scientific.net Research has shown that diarylethenes containing an isoxazole group can switch from a colorless to a colored state under UV light irradiation, a property that is retained in both solution and when embedded in a polymer matrix like PMMA. scientific.netresearchgate.net Isoxazoles are recognized as important components in the development of these light-sensitive materials. nih.goviucr.orgresearchgate.net

Liquid Crystals The anisotropic geometry and strong dipole moments of isoxazole derivatives make them suitable for the design of liquid crystals. nih.goviucr.orgresearchgate.net The isoxazole core can induce the formation of stable mesophases. beilstein-journals.org Specifically, isoxazole derivatives have been shown to favor the formation of nematic mesophases. beilstein-journals.org The inclusion of the isoxazole heterocycle is a strategy used to create novel liquid-crystalline materials, with research demonstrating that the stability and properties of the liquid crystal phase can be tuned by the molecular structure of the isoxazole-containing compound. beilstein-journals.orgtandfonline.com

Non-biological Sensors The ability of the isoxazole nucleus to participate in coordination and other intermolecular interactions has been exploited in the development of chemosensors.

Ion Sensing: Isoxazole derivatives have been designed as fluorescent sensors for the selective detection of metal ions, such as copper(II). researchgate.net In these sensors, the isoxazole nuclei act as recognition sites, and binding to the target ion results in a detectable change in fluorescence.

Anion Sensing: Pyrrole-isoxazole derivatives have been investigated as chemosensors for anions, with a particular selectivity for fluoride. mdpi.com The interaction between the sensor molecule and the anion can occur through mechanisms like hydrogen bonding, leading to a colorimetric or fluorescent response.

Table 2: Isoxazole Derivatives in Advanced Materials

| Application | Example Derivative Class | Function of Isoxazole Moiety |

|---|---|---|

| Photochromic Materials | Diarylethenes with Isoxazole | Participates in the photochemical switching reaction scientific.netresearchgate.net |

| Liquid Crystals | Thiourea/Amide Isoxazoles | Promotes formation of nematic mesophases due to geometry and polarity beilstein-journals.orgbeilstein-journals.org |

| Non-biological Sensors | Calix mdpi.comarene-Isoxazoles | Acts as a recognition site for Cu(II) ions researchgate.net |

Use as a Model Compound for Fundamental Chemical Studies

While specific fundamental studies on this compound are not prominent, the isoxazole ring system is a frequent subject of theoretical and computational chemistry research. These studies use isoxazole derivatives as model compounds to understand fundamental aspects of chemical structure, reactivity, and electronic properties.

Density Functional Theory (DFT) is a common computational method applied to isoxazole derivatives to calculate properties such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations provide insights into the electronic structure and potential reactivity of the molecules. Such theoretical analyses are crucial for designing new isoxazole derivatives with specific medicinal or material properties. researchgate.net The intrinsic photochemistry of the isoxazole ring itself has also been studied, revealing its potential to act as a minimalist photo-crosslinker for applications in chemical biology without the need for more perturbing, externally added crosslinking groups. biorxiv.org

Future Directions and Emerging Trends in Isopropyl 4 Methylisoxazole 5 Carboxylate Research

Development of Novel and Efficient Synthetic Routes

Traditional synthesis of isoxazole (B147169) esters, such as the ethyl analogue of the title compound, often relies on multi-step sequences involving the reaction of materials like ethyl acetoacetate and triethyl orthoformate, followed by cyclization with hydroxylamine (B1172632) hydrochloride. google.comgoogle.comnih.govresearchgate.net These methods can present challenges including long reaction times, use of hazardous solvents, and the formation of isomeric impurities like ethyl 3-methylisoxazole-4-carboxylate. google.comgoogle.com Future research is focused on developing more efficient, sustainable, and selective synthetic pathways.

Emerging strategies that could be applied to the synthesis of Isopropyl 4-methylisoxazole-5-carboxylate include:

Green Chemistry Approaches : The adoption of green chemistry principles is paramount. This includes the use of microwave irradiation and ultrasound-assisted synthesis, which have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of other isoxazole derivatives. mdpi.comniist.res.inbenthamdirect.compreprints.org Utilizing environmentally benign solvents like water or employing solvent-free conditions are also key areas of development. niscpr.res.in

Advanced Catalysis : The exploration of novel catalysts, including organocatalysts and reusable solid-supported catalysts, could lead to milder reaction conditions and improved selectivity, thereby reducing the formation of unwanted isomers. niscpr.res.inmdpi.com Metal-free synthetic routes are also gaining traction to avoid the costs and toxicity associated with metal catalysts. rsc.org

| Synthetic Strategy | Key Advantages for this compound Synthesis | Potential Improvements Over Traditional Methods |

|---|---|---|

| Ultrasound-Assisted Synthesis | Accelerated reaction kinetics, reduced energy consumption, minimized byproduct formation. mdpi.com | Shorter reaction times, higher yields, elimination of toxic solvents. preprints.org |

| Microwave-Irradiated Heating | Enhanced reaction rates, high selectivity, improved product yields. benthamdirect.comeurekaselect.com | Significant reduction in reaction time compared to conventional heating. benthamdirect.com |

| Continuous Flow Chemistry | Improved safety, scalability, process control, and efficiency; potential for integrating reaction and separation. researchgate.netacs.org | Higher daily production rates, increased yields, and better sustainability metrics (e.g., E-factor). acs.orgrsc.org |

| Novel Organocatalysis | Avoids heavy metal contamination, often uses milder conditions, can be performed in green solvents like water. niscpr.res.in | Eco-friendly, cost-effective, and simplifies product purification. niscpr.res.in |

Exploration of Unconventional Reactivity Patterns

The isoxazole ring is a versatile scaffold, and future research will likely focus on exploring reactivity beyond its traditional transformations. For this compound, this involves investigating reactions that are currently underexplored for this specific substitution pattern.

C-H Bond Activation : A significant area of emerging research is the direct functionalization of C-H bonds. Palladium-catalyzed direct arylation has been demonstrated at the 5-position of the isoxazole ring. nih.gov However, in the title compound, this position is substituted. Future studies could therefore target the activation of the C-H bonds of the 4-methyl group, providing a direct route to novel derivatives without requiring pre-functionalization. This would be a powerful tool for rapidly diversifying the molecular structure. researchgate.netorganic-chemistry.org

Ring-Opening Reactions : The isoxazole ring can undergo cleavage under various conditions to yield valuable acyclic intermediates. For instance, reductive ring-opening can produce β-enaminones, which are versatile precursors for other heterocycles. mdpi.com A more unconventional approach would be to explore reactions like ring-opening fluorination, which has been shown to convert isoxazoles into tertiary fluorinated carbonyl compounds using electrophilic fluorinating agents. researchgate.net Applying such a reaction to this compound could generate novel, highly functionalized fluorinated building blocks.

Novel Cycloaddition Reactions : While 1,3-dipolar cycloaddition is the classic method for forming the isoxazole ring, the reactivity of the synthesized ring as a dienophile or dipolarophile in further cycloadditions is less explored. mdpi.comacs.orgnih.govresearchgate.net Investigating its participation in reactions like the Diels-Alder reaction or other pericyclic reactions could lead to the construction of complex polycyclic systems.

| Reactivity Pattern | Potential Transformation of this compound | Scientific Significance |

|---|---|---|

| C-H Activation | Functionalization of the 4-methyl group (e.g., arylation, alkylation). organic-chemistry.org | Provides a direct and atom-economical route to novel analogues. |

| Reductive Ring-Opening | Formation of a substituted β-enaminone intermediate. mdpi.com | Access to versatile acyclic building blocks for synthesizing other classes of compounds. |

| Ring-Opening Fluorination | Generation of an α-fluoro-α-cyano-β-ketoester derivative. researchgate.net | Creates complex, fluorine-containing molecules from a simple heterocyclic precursor. |

| [3+2] Cycloaddition | Reaction with in-situ generated nitrile oxides to form bicyclic spiropyrrolidine structures. nanobioletters.com | Construction of complex, spirocyclic scaffolds with potential applications in materials science. |

Integration with Advanced Analytical Techniques

As the synthesis and reactivity of this compound are explored more deeply, the integration of advanced analytical techniques will be crucial for unambiguous structure elucidation, purity assessment, and mechanistic studies.

Advanced NMR Spectroscopy : While standard 1H and 13C NMR are routine, more sophisticated techniques will be necessary. Two-dimensional NMR experiments (HMQC, HMBC) are essential for confirming connectivity, especially in complex derivatives. ipb.pt Furthermore, specialized solid-state NMR techniques, such as 13C{14N} Rotational-Echo Double-Resonance (RESPDOR), could be invaluable for definitively distinguishing between potential isomers (e.g., the 4-methyl-5-carboxylate vs. the 3-methyl-4-carboxylate), a known challenge in isoxazole synthesis. iastate.edu

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) coupled with liquid chromatography (HPLC-MS/MS) will be critical for identifying trace impurities, monitoring reaction progress, and studying fragmentation patterns, which can provide insights into the molecule's stability and reactivity. acs.orgvedomostincesmp.ru

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org Obtaining a crystal structure of this compound or its derivatives would be a primary goal to unequivocally confirm its constitution and provide insights into its packing and non-covalent interactions. researchgate.net

| Analytical Technique | Specific Application in Future Research | Key Information Gained |

|---|---|---|

| 2D NMR (HMBC, HSQC) | Unambiguous assignment of proton and carbon signals in novel derivatives. ipb.pt | Confirmation of molecular connectivity and substitution patterns. |

| Solid-State NMR (e.g., 13C{14N} RESPDOR) | Definitive differentiation between the target compound and its positional isomers. iastate.edu | Accurate structural verification and quality control of synthetic products. |

| HPLC-MS/MS | Separation and identification of trace byproducts from synthesis; analysis of reaction mixtures. vedomostincesmp.ru | Purity assessment, reaction monitoring, and mechanistic insights from fragmentation analysis. acs.org |

| X-ray Crystallography | Absolute structure determination of the molecule or its derivatives in the solid state. iucr.org | Precise bond lengths/angles, stereochemistry, and intermolecular packing forces. |

Application in Emerging Fields of Pure Chemical Science

Beyond fundamental synthesis and reactivity, future research will explore the incorporation of this compound into functional systems in emerging areas of pure chemistry. The focus remains strictly on non-biological and non-pharmaceutical applications.

Materials Science : Isoxazole-containing molecules have been investigated for applications in materials such as liquid crystals and components for solar cells. The specific substitution pattern and ester functionality of this compound could be exploited in the design of novel organic materials. For example, it could serve as a monomer for polymerization, leading to new polymers with tailored electronic or physical properties. Its rigid heterocyclic core could be beneficial in creating ordered materials.

Coordination Chemistry and Catalysis : The nitrogen and oxygen atoms of the isoxazole ring, along with the carbonyl oxygen of the ester group, present potential coordination sites for metal ions. This suggests that the molecule could be developed as a novel ligand for organometallic complexes. Such complexes could be investigated for their catalytic activity in various organic transformations, contributing to the field of homogeneous catalysis.

Supramolecular Chemistry : The molecule possesses sites for hydrogen bonding and potential for π-stacking interactions via the isoxazole ring. These features make it an interesting building block for the construction of more complex supramolecular architectures, such as self-assembling monolayers, molecular cages, or functional frameworks, driven by non-covalent interactions.

| Field of Chemical Science | Potential Role of this compound | Relevant Molecular Features |

|---|---|---|

| Materials Science | Monomer for novel polymers; component in organic electronic materials. | Rigid heterocyclic core, polymerizable ester group. |

| Coordination Chemistry | Novel ligand for transition metal complexes. | Multiple heteroatoms (N, O) capable of metal coordination. |

| Homogeneous Catalysis | Component of a catalytically active organometallic complex. | Ability to modify the electronic and steric properties of a metal center. |

| Supramolecular Chemistry | Building block (tecton) for self-assembled structures. | Hydrogen bond acceptors (N, O atoms), potential for π-π interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing isopropyl 4-methylisoxazole-5-carboxylate, and what are their mechanistic considerations?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as the hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, nitrile oxides generated in situ from hydroxylamine derivatives react with alkyne substrates under mild conditions to form the isoxazole core. Reaction optimization involves controlling stoichiometry, temperature (reflux in acetic acid), and catalysts (e.g., sodium acetate) to minimize by-products like regioisomers . Purification typically employs column chromatography (silica gel) or recrystallization from polar solvents like DMF/acetic acid mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as even low concentrations may cause respiratory irritation .

- Storage : Store in airtight containers at 0–6°C to prevent degradation, and avoid exposure to moisture or electrostatic discharge .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR verify substituent positions on the isoxazole ring (e.g., methyl and carboxylate groups) .

- X-ray Crystallography : Resolve bond lengths and angles to confirm regiochemistry, as seen in related 5-methylisoxazole-4-carboxylic acid derivatives .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected H NMR shifts) be resolved during structural analysis?

- Methodological Answer : Discrepancies may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

- HPLC Coupled with Mass Spectrometry : Identify and quantify impurities or degradation products .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize reaction yield and regioselectivity in isoxazole ring formation for derivatives like this compound?

- Methodological Answer :

- Substrate Design : Use electron-deficient alkynes to favor cycloaddition with nitrile oxides at the 5-position of the isoxazole .

- Catalyst Tuning : Replace traditional bases (e.g., sodium acetate) with milder alternatives (e.g., triethylamine) to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and regioselectivity compared to acetic acid .

Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Hydrolytic Stability : The ester group is susceptible to hydrolysis in basic conditions. Monitor degradation via pH-dependent kinetic studies (e.g., HPLC tracking of carboxylate formation) .

- Steric Shielding : The isopropyl group may slow hydrolysis compared to smaller esters (e.g., methyl), as seen in related 4-methylisoxazole esters .

- Accelerated Stability Testing : Use thermal stress (e.g., 40°C) and buffer solutions to predict shelf-life under storage conditions .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Frontier molecular orbital (FMO) theory identifies nucleophilic/electrophilic sites. For example, the carboxylate carbon is electrophilic due to low LUMO energy .

- Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G*) model activation energies for reactions at the 3- or 5-position of the isoxazole .

- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvation effects on reaction pathways .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Error Source Identification : Check for impurities (e.g., unreacted starting materials) via TLC or HPLC .

- Spectral Referencing : Compare with high-purity reference standards, such as crystallographically validated compounds .

- Parameter Refinement : Adjust computational parameters (e.g., solvent dielectric constant) to better match experimental conditions .

Q. What experimental controls are essential when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., methyl esters lacking the isoxazole ring) to isolate pharmacological effects .

- Stability Controls : Incubate compounds in assay buffers (e.g., PBS) to confirm integrity during biological testing .

- Dose-Response Validation : Replicate experiments across multiple concentrations to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.